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molecular formula C5H7NO3 B1355510 4-Methylmorpholine-2,6-dione CAS No. 13480-36-9

4-Methylmorpholine-2,6-dione

Cat. No. B1355510
M. Wt: 129.11 g/mol
InChI Key: FGQJBZHMORPBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120776B2

Procedure details

A mixture of 2,2′-(methylazanediyl)diacetic acid (500 mg, 3.40 mmol) and acetic anhydride (5 mL) was stirred at 165° C. for 30 min. The reaction mixture was concentrated under reduced pressure to give 4-methylmorpholine-2,6-dione as a crude product. The obtained crude product was dissolved in THF (10 mL), and p-aminobenzonitrile (401 mg, 3.40 mmol) was added thereto. The mixture was heated with reflux for 22 hr, and concentrated under reduced pressure to give 2-((2-((4-cyanophenyl)amino)-2-oxoethyl)(methyl)amino)acetic acid (467 mg, 56%) as a pale-brown powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4]([OH:6])=O.C(OC(=O)C)(=O)C>>[CH3:1][N:2]1[CH2:3][C:4](=[O:6])[O:10][C:8](=[O:9])[CH2:7]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN(CC(=O)O)CC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
was stirred at 165° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CC(OC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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